molecular formula C14H25NO4 B031724 Methyl N-Boc-4-piperidinepropionate CAS No. 162504-75-8

Methyl N-Boc-4-piperidinepropionate

Cat. No.: B031724
CAS No.: 162504-75-8
M. Wt: 271.35 g/mol
InChI Key: RWDYQFGCHAJYOJ-UHFFFAOYSA-N
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Description

Methyl N-Boc-4-piperidinepropionate, with the chemical formula C14H25NO4, is a compound known for its applications in organic synthesis. This compound is characterized by its methyl, piperidine, and propionate functional groups . It is commonly used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl N-Boc-4-piperidinepropionate can be synthesized through a multi-step process. One common method involves the reaction of tert-butyl 4-(3-methoxy-3-oxopropyl)piperidine-1-carboxylate with methanol in the presence of a base . The reaction conditions typically include refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to achieve the desired purity levels. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl N-Boc-4-piperidinepropionate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl N-Boc-4-piperidinepropionate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Methyl N-Boc-4-piperidinepropionate involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor in enzymatic reactions, depending on its structure and functional groups. The pathways involved may include enzymatic hydrolysis, oxidation-reduction reactions, and nucleophilic substitution .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl N-Boc-4-piperidinepropionate is unique due to its specific combination of functional groups, which provides distinct reactivity and versatility in synthetic applications. Its propionate group offers different steric and electronic properties compared to similar compounds with acetate, butyrate, or valerate groups .

Properties

IUPAC Name

tert-butyl 4-(3-methoxy-3-oxopropyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO4/c1-14(2,3)19-13(17)15-9-7-11(8-10-15)5-6-12(16)18-4/h11H,5-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWDYQFGCHAJYOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90936703
Record name tert-Butyl 4-(3-methoxy-3-oxopropyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90936703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162504-75-8
Record name tert-Butyl 4-(3-methoxy-3-oxopropyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90936703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 3-(N-Boc-piperidine-4-yl)-propionic acid (4.0 g, 15.6 mmol) in ether (100 mL) was added a solution of diazomethane in ether (0.2 M, 100 ml) in portions until the solution became lightly yellow. The mixture was stirred at room temperature for 1 hr and the solvents were evaporated to give 3-(N-Boc-piperidine-4-yl)-propionic acid methyl ester (4.2 g) as an oil.
Quantity
4 g
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step One
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Quantity
100 mL
Type
solvent
Reaction Step One
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Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Iodomethane (556 μL, 8.93 mmol) was added dropwise to a cooled (0° C.) mixture of commercially available 3-[1-(tert-butoxycarbonyl)piperidin-4-yl]propanoic acid (2.09 g, 8.12 mmol) and K2CO3 (2.81 g, 20.3 mmol) in 20 mL of DMF. The reaction mixture was permitted to warm to rt and stir overnight. The reaction mixture was diluted with ether and washed four times with water, then once with brine. The ethereal layer was dried over anhydrous MgSO4, filtered, and concentrated. Purification by MPLC (silica, 40% ethyl acetate/hexanes) provided tert-butyl 4-(3-methoxy-3-oxopropyl)piperidine-1-carboxylate.
Quantity
556 μL
Type
reactant
Reaction Step One
Quantity
2.09 g
Type
reactant
Reaction Step Two
Name
Quantity
2.81 g
Type
reactant
Reaction Step Two
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Quantity
20 mL
Type
solvent
Reaction Step Two
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Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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